8-Chloro-1-methoxyisoquinoline
Description
Contextualization within the Isoquinoline (B145761) Chemical Class
Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure, known as benzo[c]pyridine, is the foundation for a vast family of compounds. drugbank.com Isoquinolines and their derivatives are not merely laboratory curiosities; they are found extensively in nature, particularly as alkaloids in various plant families like the Papaveraceae (poppy) and Berberidaceae (barberry). amerigoscientific.com These naturally occurring isoquinoline alkaloids, such as morphine and berberine, have long been recognized for their potent biological activities. amerigoscientific.com
8-Chloro-1-methoxyisoquinoline is a synthetic derivative of this fundamental isoquinoline structure. It features two key substitutions on the isoquinoline core: a chlorine atom at the 8th position and a methoxy (B1213986) group at the 1st position. These substitutions are not arbitrary; they are strategically placed to modulate the electronic properties and steric profile of the parent molecule, thereby influencing its reactivity and potential interactions with biological targets.
Significance of Substituted Isoquinolines in Chemical Sciences
The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery. nih.gov The addition of various substituents to the isoquinoline ring system gives rise to a diverse array of molecules with a wide spectrum of pharmacological activities. nih.gov Research has demonstrated that substituted isoquinolines possess properties including:
Anticancer nih.govresearchgate.net
Antihypertensive nih.gov
Anti-inflammatory amerigoscientific.comnih.gov
Antimicrobial amerigoscientific.comresearchgate.net
Antiviral nih.gov
The versatility of the isoquinoline core allows chemists to fine-tune the properties of the molecule by introducing different functional groups at various positions. This modularity is a key reason for the enduring interest in this class of compounds. For instance, the introduction of a chloro group, as seen in 8-chloro-substituted quinolines and isoquinolines, can significantly impact the compound's biological activity. researchgate.netnih.gov Similarly, the methoxy group is a common feature in many biologically active natural products and synthetic compounds.
The development of new synthetic methods to create highly substituted isoquinolines is an active area of research, aiming to generate novel compounds for biological screening and materials science applications. numberanalytics.comnih.gov
Rationale for Focused Investigation of this compound
The specific combination of a chloro group at the 8-position and a methoxy group at the 1-position of the isoquinoline ring makes this compound a compound of particular interest for several reasons.
From a synthetic standpoint, the substituents on this compound provide reactive handles for further chemical transformations. The chlorine atom, for example, can potentially be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. evitachem.com Nucleophilic substitution on the isoquinoline ring is known to be favored at the 1-position due to the stabilizing effect of the adjacent benzene ring on the reaction intermediate. quora.com The presence of the methoxy group at this position influences the electronic nature of the ring and can direct or modulate further reactions.
From a medicinal chemistry perspective, the specific substitution pattern of this compound may confer unique biological activities. The presence of a halogen, like chlorine, can enhance properties such as membrane permeability and metabolic stability. The methoxy group can participate in hydrogen bonding and other interactions with biological macromolecules. Therefore, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Overview of Research Trajectories for Isoquinoline Derivatives
The research landscape for isoquinoline derivatives is dynamic and multifaceted, with several key trajectories:
Development of Novel Synthetic Methodologies: A primary focus is the creation of efficient and versatile synthetic routes to access a wide diversity of substituted isoquinolines. numberanalytics.comnih.gov This includes the use of transition-metal catalysis and multi-component reactions to build molecular complexity in a controlled manner. numberanalytics.comnih.gov
Exploration of Biological Activity: There is a continuous and expanding effort to synthesize and screen new isoquinoline derivatives for a broad range of biological activities. researchgate.netnih.gov This includes searching for new anticancer agents, antimicrobial compounds, and treatments for neurodegenerative diseases. numberanalytics.comnih.gov
Applications in Materials Science: The unique photophysical properties of some isoquinoline derivatives have led to their investigation for use in materials science. nih.gov This includes applications as fluorescent probes and in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnumberanalytics.com
Sustainable Chemistry: A growing trend is the development of more environmentally friendly and sustainable methods for the synthesis of isoquinolines, including the use of biocatalysts and renewable resources. numberanalytics.com
The study of specific, well-defined compounds like this compound is crucial within these broader research trajectories. It provides fundamental knowledge about structure-activity relationships and serves as a key intermediate for the synthesis of novel and potentially impactful molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXHICGIYXDDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Assignmentnih.govresearchgate.net
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei. pressbooks.pubcompoundchem.com For 8-chloro-1-methoxyisoquinoline, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments collectively provide a detailed picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each of the non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each proton. The aromatic protons of the isoquinoline (B145761) ring system typically resonate in the downfield region, influenced by the ring currents and the electronic effects of the chloro and methoxy (B1213986) substituents.
A representative ¹H NMR spectrum would show signals for the protons on the isoquinoline core and the methoxy group. The integration of these signals corresponds to the number of protons responsible for each resonance. Furthermore, the splitting patterns (multiplicities) of the signals, arising from spin-spin coupling with neighboring protons, provide valuable information about the connectivity of the protons in the molecule. For instance, a doublet (d) indicates coupling to one adjacent proton, while a triplet (t) suggests coupling to two equivalent neighboring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.9 - 8.1 | d | 5.5 - 6.0 |
| H-4 | 7.0 - 7.2 | d | 5.5 - 6.0 |
| H-5 | 7.6 - 7.8 | d | 8.0 - 8.5 |
| H-6 | 7.3 - 7.5 | t | 7.5 - 8.0 |
| H-7 | 7.5 - 7.7 | d | 7.0 - 7.5 |
| OCH₃ | 4.0 - 4.2 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. pressbooks.puboregonstate.edunih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
The aromatic carbons of the isoquinoline ring typically appear in the range of 110-160 ppm. The carbon atom attached to the chlorine (C-8) and the carbon atom attached to the methoxy group (C-1) are significantly influenced by these substituents. The methoxy carbon itself will appear as a sharp signal in the upfield region, typically around 50-60 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 160 - 162 |
| C-3 | 140 - 142 |
| C-4 | 105 - 107 |
| C-4a | 120 - 122 |
| C-5 | 128 - 130 |
| C-6 | 125 - 127 |
| C-7 | 127 - 129 |
| C-8 | 130 - 132 |
| C-8a | 135 - 137 |
| OCH₃ | 53 - 55 |
Note: The exact chemical shifts can vary based on experimental conditions.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of adjacent protons, allowing for the tracing of proton-proton connectivity within the isoquinoline ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu These correlations are crucial for piecing together the entire molecular structure, as they can show connections across quaternary carbons and heteroatoms. For instance, an HMBC correlation between the methoxy protons and C-1 would confirm the position of the methoxy group.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysisnih.govresearchgate.net
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental formula of this compound (C₁₀H₈ClNO) with a high degree of confidence. uni.lu The experimentally measured exact mass will closely match the theoretically calculated mass, confirming the elemental composition. The presence of the chlorine atom is also evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 193.0294 | ~193.029 |
| [M+H]⁺ | 194.0367 | ~194.037 |
Note: The observed m/z values are examples and may vary slightly in an actual experiment.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. nih.govmdpi.com In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for determining the molecular weight of the compound. researchgate.netnih.govcopernicus.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. compoundchem.com The bonds within a molecule vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies that match their natural vibrational modes. masterorganicchemistry.com This absorption is recorded as a spectrum, with troughs indicating the presence of specific chemical bonds. compoundchem.com
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups: the isoquinoline core, the chloro substituent, and the methoxy group. The aromatic C-H stretching vibrations of the isoquinoline ring system are expected to appear above 3000 cm⁻¹. masterorganicchemistry.com The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings typically occur in the 1500-1650 cm⁻¹ region. researchgate.net
The presence of the methoxy group (–OCH₃) would be confirmed by C-O-C stretching bands, which are generally observed in the 1040-1090 cm⁻¹ range. researchgate.net The C-Cl stretching mode is typically found in the lower frequency region of the spectrum, with related compounds like 1-chloroisoquinoline (B32320) and 8-chloroquinoline (B1195068) showing strong absorptions between 650 cm⁻¹ and 675 cm⁻¹. researchgate.net
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H Stretch | > 3000 |
| Isoquinoline Core | C=C and C=N Stretch | 1500 - 1650 |
| Methoxy Group | C-O-C Stretch | 1040 - 1090 |
| Chloro Group | C-Cl Stretch | 650 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iqresearchgate.net This absorption corresponds to the excitation of electrons from lower energy orbitals (like non-bonding, n, or π bonding orbitals) to higher energy orbitals (like π* antibonding orbitals). uobabylon.edu.iq
The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic isoquinoline system. The extended conjugation in the bicyclic ring gives rise to intense π→π* transitions, which are typically observed in the UV region. uobabylon.edu.iq The presence of lone pair electrons on the nitrogen and oxygen atoms also allows for n→π* transitions, which are generally weaker and may appear at longer wavelengths. mdpi.com
The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the isoquinoline ring. researchgate.net The chloro (–Cl) and methoxy (–OCH₃) groups can act as auxochromes, causing shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths and altering the absorption intensity. mdpi.com Analysis of the UV-Vis spectrum is crucial for understanding the electronic properties of the molecule. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Chromophore | Expected Spectral Region |
|---|---|---|---|
| π→π* | π bonding to π* antibonding | Isoquinoline aromatic system | Ultraviolet (200-400 nm) |
| n→π* | Non-bonding to π* antibonding | N and O atoms | Ultraviolet/Visible (near UV) |
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Structure Determination
The process begins by growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
While specific crystal structure data for this compound is not publicly available, the analysis of a related compound, a monoclinic polymorph of 8-hydroxyquinoline (B1678124), illustrates the type of data obtained. researchgate.net Such an analysis reveals key crystallographic parameters that define the solid-state architecture. researchgate.net
Table 3: Illustrative Crystal Data for a Monoclinic Polymorph of 8-Hydroxyquinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
Data from a related compound, 8-hydroxyquinoline, for illustrative purposes. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The data from X-ray crystallography also allows for a detailed examination of the intermolecular forces that stabilize the crystal lattice. These non-covalent interactions are critical in determining the physical properties of the solid. In the case of the 8-hydroxyquinoline polymorph, molecules form centrosymmetric dimers through O–H⋯N hydrogen bonds. researchgate.net
Furthermore, these dimers are linked by intermolecular π–π stacking interactions, with a shortest carbon-to-carbon distance of 3.2997 (17) Å, and C–H⋯π interactions. researchgate.net These forces collectively build a three-dimensional supramolecular framework. researchgate.net A similar analysis for this compound would identify how its molecules arrange in the solid state, influenced by potential dipole-dipole interactions from the C-Cl bond and possible weak hydrogen bonds or π-π stacking involving the aromatic rings.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of organic compounds like this compound. It offers high resolution, speed, and sensitivity. nih.gov In HPLC, the sample is dissolved in a solvent and injected into a column containing a solid stationary phase. A liquid mobile phase is then pumped through the column at high pressure. mdpi.com
For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed. The separation is based on the compound's partitioning between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase. The compound is retained on the column and then elutes at a specific retention time, which is characteristic of the molecule under the given conditions. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity.
Table 4: Typical HPLC Parameters for Analysis of Isoquinoline Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis Detector (set at a λmax of the compound) |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Retention Time | Specific to the compound and exact conditions |
Based on general methods for related compounds. mdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the molecular mass identification capabilities of mass spectrometry. This method is exceptionally well-suited for the analysis of isoquinoline derivatives.
Detailed Research Findings
An LC-MS analysis of this compound would typically involve a reversed-phase chromatographic separation followed by detection using a mass spectrometer, most commonly with an electrospray ionization (ESI) source. In positive ionization mode, the nitrogen atom of the isoquinoline ring is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺.
Given the molecular formula of this compound (C₁₀H₈ClNO), the theoretical monoisotopic mass is 193.0294 g/mol . Therefore, the primary ion observed in the full scan mass spectrum would be the [M+H]⁺ adduct at a mass-to-charge ratio (m/z) of approximately 194.0367. A key feature for chlorinated compounds is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a characteristic [M+H+2]⁺ peak at m/z 196.0338 would be expected, with an intensity of approximately one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom in the molecule.
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By isolating the precursor ion (m/z 194.04) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, expected fragmentation would involve the neutral loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 179.0136, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 151.0185. These fragmentation patterns provide a veritable fingerprint for the molecule's structure.
Illustrative LC-MS Parameters and Data
| Parameter | Value |
|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Illustrative Mass Spectrometric Data
| Ion Type | Calculated m/z | Relative Intensity (%) |
|---|---|---|
| [M+H]⁺ | 194.0367 | 100 |
| [M+H+2]⁺ | 196.0338 | 32 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with sub-2 µm particles, UPLC systems deliver substantially higher resolution, speed, and sensitivity.
Detailed Research Findings
A UPLC method for this compound would provide a rapid and highly efficient separation. The smaller particle size of the stationary phase leads to sharper and more symmetrical peaks, which not only improves resolution between the main compound and any potential impurities but also enhances detection sensitivity. The increased efficiency allows for significantly shorter run times compared to conventional HPLC, often reducing analysis from 15-30 minutes to under 5 minutes.
When coupled with a mass spectrometer (UPLC-MS), the superior separation of UPLC minimizes ion suppression effects, where co-eluting compounds compete for ionization, leading to more accurate and reliable quantification. The typical setup would involve a C18 stationary phase and a fast gradient elution with a mobile phase consisting of acidified water and acetonitrile. The retention time obtained under specific UPLC conditions is a highly reproducible characteristic that is used for the identification of the compound.
Illustrative UPLC Method Parameters
| Parameter | Value |
|---|---|
| UPLC System | A system capable of handling high backpressures (e.g., Waters ACQUITY UPLC) |
| Column | ACQUITY UPLC BEH C18 (2.1 mm i.d. x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Initial: 95% A, 5% B; Ramp to 5% A, 95% B over 2.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 45 °C |
| Expected Retention Time | Approximately 1.8 minutes |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
For instance, a theoretical study on a similar compound, 3-chloro-4-hydroxyquinolin-2(1H)-one, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its properties. ijcce.ac.ir Such studies provide a framework for understanding the potential insights that could be gained for 8-Chloro-1-methoxyisoquinoline.
Optimized Molecular Geometries and Conformational Analysis
A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of this compound.
To illustrate the type of data generated, the following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound, based on typical values for similar structures.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-N2 | 1.315 |
| N2-C3 | 1.370 |
| C8-Cl | 1.740 |
| C1-O | 1.360 |
| O-CH3 | 1.430 |
| Bond Angles (°) ** | |
| C1-N2-C3 | 117.5 |
| C7-C8-Cl | 120.0 |
| C1-O-CH3 | 118.0 |
| Dihedral Angles (°) ** | |
| C2-C1-O-CH3 | 0.0 / 180.0 |
| Note: These are representative values and would need to be confirmed by specific DFT calculations for this compound. |
Prediction of Vibrational and Electronic Spectra
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra). This provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's color and photochemical properties.
The table below illustrates a hypothetical partial list of calculated vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch (methoxy) |
| ~1600-1620 | C=N stretch |
| ~1500-1580 | Aromatic C=C stretch |
| ~1250-1300 | Asymmetric C-O-C stretch |
| ~1000-1050 | Symmetric C-O-C stretch |
| ~750-800 | C-Cl stretch |
| Note: These are approximate ranges and the precise values would be determined by DFT calculations. |
Molecular Orbital Analysis and Charge Distribution
The electronic properties and reactivity of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
DFT calculations provide detailed information about the energies and spatial distributions of these frontier molecular orbitals. Analysis of the HOMO and LUMO surfaces of this compound would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative potential, while the hydrogen atoms and the region around the chlorine atom might exhibit positive potential.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and design, as it can help to identify potential biological targets for a compound and to understand the molecular basis of its activity.
Prediction of Binding Modes and Affinities
In the context of this compound, molecular docking simulations could be used to screen for potential protein targets and to predict how the molecule binds within the active site of a specific enzyme or receptor. The simulation calculates a binding affinity or docking score, which is an estimate of the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.
The docking results would also reveal the specific interactions between this compound and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the nitrogen atom of the isoquinoline (B145761) ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
A hypothetical example of docking results for this compound with a kinase target is presented in the table below.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond |
| Val65, Leu135 | Hydrophobic Interaction | ||
| Phe182 | Pi-Pi Stacking | ||
| Note: This data is purely illustrative and would depend on the specific protein target and docking software used. |
Rational Design of Derivatives
The insights gained from molecular docking simulations can guide the rational design of new derivatives of this compound with improved binding affinities and selectivity for a particular target. By understanding the key interactions in the binding pocket, medicinal chemists can propose modifications to the lead compound's structure.
For example, if the docking results indicate that a specific region of the binding site is unoccupied, a functional group could be added to the isoquinoline scaffold to form additional favorable interactions. Conversely, if a part of the molecule causes steric clashes with the protein, it could be modified or removed. This iterative process of computational design, followed by synthesis and experimental testing, is a cornerstone of modern drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively published, the principles can be understood from studies on related isoquinoline derivatives. These studies typically involve the generation of molecular descriptors (e.g., steric, electronic, hydrophobic) and the development of a mathematical model that predicts activity.
For instance, 3D-QSAR studies on substituted isoquinoline-1,3-(2H,4H)-diones as cyclin-dependent kinase 4 (CDK4) inhibitors have demonstrated the utility of this approach. In such studies, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used to build predictive models. nih.gov These models provide contour maps that highlight regions where modifications to the molecular structure could enhance or diminish biological activity.
A hypothetical QSAR study for a series of this compound analogs might involve synthesizing derivatives with substitutions at various positions and testing their activity against a specific biological target. The data could then be used to build a QSAR model, as illustrated in the table below.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound | R-group Substitution | Log(1/IC50) | ClogP | Molar Refractivity | Dipole Moment |
|---|---|---|---|---|---|
| This compound | H | 4.5 | 3.2 | 55.4 | 2.1 |
| Derivative 1 | 5-NO2 | 5.2 | 3.1 | 60.1 | 4.5 |
| Derivative 2 | 7-NH2 | 4.8 | 2.8 | 58.9 | 1.9 |
| Derivative 3 | 6-OH | 4.6 | 3.0 | 56.2 | 2.5 |
This table is for illustrative purposes only and does not represent real experimental data.
In this hypothetical table, various descriptors are correlated with the biological activity (Log(1/IC50)). A successful QSAR model would provide a statistically significant equation demonstrating the relationship between these descriptors and the activity, guiding the design of more potent analogs. Studies on other isoquinoline derivatives, such as those targeting the AKR1C3 enzyme, have successfully used molecular modeling-based QSAR to reveal structure-bioactivity relationships. japsonline.com
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a drug-like molecule based on its structural formula. The prediction is based on a large database of known biologically active substances. For this compound, a PASS analysis would generate a spectrum of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi).
While a specific PASS analysis for this compound is not publicly available, we can infer potential activities based on the known biological profiles of the broader isoquinoline alkaloid family. Isoquinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. nih.govsemanticscholar.orgrsc.org
A hypothetical PASS analysis for this compound might predict the following activities:
Table 2: Hypothetical PASS Analysis for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Anticancer | 0.650 | 0.050 |
| Antibacterial | 0.580 | 0.085 |
| Antiviral | 0.450 | 0.120 |
| Kinase Inhibitor | 0.720 | 0.030 |
This table is for illustrative purposes only and does not represent real PASS analysis data.
The Pa and Pi values help researchers to prioritize which biological activities to investigate experimentally. A high Pa value suggests a higher likelihood that the compound will exhibit that particular activity.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like isoquinolines. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most likely reaction pathways.
The synthesis of the isoquinoline core can be achieved through various methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. wikipedia.org More modern methods, like the rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes, have also been developed. acs.org Theoretical studies for these reactions involve calculating the energies of different proposed intermediates and transition states to determine the most energetically favorable route. For example, a study on a rhodium-catalyzed reaction might evaluate pathways involving different oxidation states of the metal catalyst. acs.org
Another example is the proposed mechanism for the synthesis of isoquinolines via a cyclization-deoxygenation reaction of 2-alkynylbenzaldoxime, which is suggested to proceed through a radical pathway. thieme-connect.de Computational studies can help to confirm such radical mechanisms by modeling the stability of the proposed radical intermediates.
Table 3: Hypothetical Intermediates and Transition States in a Generic Isoquinoline Synthesis
| Step | Species | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| 1 | Reactants | 0 | Starting materials |
| 2 | Transition State 1 | +25 | Bond formation between nitrogen and carbonyl carbon |
| 3 | Intermediate 1 | +5 | Cyclic intermediate |
| 4 | Transition State 2 | +30 | Dehydration step |
This table is for illustrative purposes only and does not represent real computational data for a specific reaction.
These theoretical insights are invaluable for optimizing reaction conditions, improving yields, and designing novel synthetic routes to isoquinoline derivatives.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior and stability of molecules over time. In the context of drug discovery, MD simulations are often used to investigate the interaction between a ligand, such as this compound, and its biological target, typically a protein.
By simulating the movements of atoms in the system, researchers can assess the stability of the ligand-protein complex, identify key binding interactions, and understand how the ligand affects the protein's conformation. For instance, MD simulations have been used to study the stability of benzylisoquinoline alkaloids bound to viral proteases and to analyze the interactions of quinazolinone derivatives with various cancer-related targets. nih.govresearchgate.net
A typical MD simulation of this compound bound to a hypothetical kinase target would involve analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Table 4: Hypothetical Molecular Dynamics Simulation Data for this compound in a Protein Binding Site
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Residue RMSF (Å) |
|---|---|---|---|
| 0-10 | 1.2 ± 0.3 | 1.5 ± 0.4 | 0.8 (Lys72) |
| 10-20 | 1.3 ± 0.2 | 1.6 ± 0.3 | 0.9 (Glu91) |
| 20-30 | 1.4 ± 0.3 | 1.5 ± 0.4 | 1.1 (Asp184) |
| 30-40 | 1.3 ± 0.2 | 1.5 ± 0.3 | 0.7 (Met120) |
This table is for illustrative purposes only and does not represent real MD simulation data.
No Publicly Available Data on the Biological Activities of this compound for the Specified Targets
Following a comprehensive review of scientific literature and databases, there is no available information on the biological or pharmacological activities of the chemical compound this compound in the specific contexts requested. Extensive searches have failed to identify any studies investigating its potential as an inhibitor of kinases such as CK1δ and CK1ε, phosphodiesterase 10A (PDE10A), or topoisomerase I. Furthermore, no research has been found detailing its interaction with the CXCR4 receptor.
The compound this compound is cataloged by several chemical suppliers, indicating its availability for research purposes. However, these listings are not accompanied by any data or publications describing its biological effects.
Consequently, it is not possible to provide a scientifically accurate article detailing the biological activities and mechanistic research of this compound according to the specified outline, as the primary research data does not appear to exist in the public domain. The creation of content for the requested sections on enzyme modulation and receptor interaction would be speculative and without a factual basis.
Biological Activities and Mechanistic Research in Vitro Focus
Receptor Interaction and Antagonism/Agonism Profiling
Sphingosine-1-phosphate Receptor 1 (S1P1) Agonism
No published research was found detailing the activity of 8-Chloro-1-methoxyisoquinoline as a Sphingosine-1-phosphate Receptor 1 (S1P1) agonist.
Characterization of Interactions with Other Receptors
There is no available data characterizing the interactions of this compound with other receptors.
Cellular Assays for Biological Response (In Vitro)
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
No studies were identified that evaluated the antiproliferative or cytotoxic effects of this compound on cancer cell lines.
Antibacterial Activity Against Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)
There is no specific information on the antibacterial activity of this compound against Mycobacterium tuberculosis or other pathogenic microorganisms.
Antiviral Activity (e.g., Anti-HIV, Dengue Virus)
No research has been published regarding the antiviral activity of this compound against HIV, Dengue virus, or any other viruses.
Evaluation of Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of this compound have not been reported in the scientific literature.
Impact on Specific Cellular Processes
Detailed studies specifically investigating the impact of this compound on cellular processes such as biofilm formation, gene expression, and calcium mobilization are not extensively available in the public domain. However, research on structurally related quinoline (B57606) and isoquinoline (B145761) derivatives provides some context for potential areas of investigation.
Biofilm Formation: Bacterial biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, often leading to increased resistance to antimicrobial agents. mdpi.comnih.govmdpi.com The formation of biofilms is a multi-step process and can be influenced by various environmental factors. nih.govmdpi.com While there is no direct evidence regarding the effect of this compound on biofilm formation, studies on other halogenated and quinoline-based compounds have shown significant anti-biofilm properties. For instance, certain polyphenolic compounds have been found to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The search for novel anti-biofilm agents is a crucial area of research to combat drug-resistant infections. mdpi.comnih.gov
Gene Expression: The modulation of gene expression is a key mechanism through which chemical compounds can exert their biological effects. At present, there is no specific information available from the conducted searches detailing how this compound may alter gene expression in any biological system.
Calcium Mobilization: Intracellular calcium (Ca²⁺) is a critical second messenger involved in a multitude of cellular functions. plos.org The mobilization of calcium from intracellular stores or its influx from the extracellular environment can trigger various signaling cascades. plos.org Research on certain isoquinoline-based CXCR4 antagonists has demonstrated their involvement in calcium mobilization assays. However, specific studies on the effect of this compound on calcium signaling pathways have not been identified.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
However, SAR studies on related classes of compounds, such as 8-hydroxyquinolines and other isoquinoline derivatives, have been conducted to enhance their antimicrobial or other biological activities. nih.gov These studies often explore the effects of different substituents at various positions on the quinoline or isoquinoline ring system. For example, research on (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a compound also bearing an 8-chloro substituent, has been a subject of SAR studies for its selective serotonin (B10506) 5-HT2C receptor agonism. umn.edu
Elucidation of Molecular Mechanisms of Action (In Vitro)
The precise molecular mechanisms through which this compound may exert biological effects have not been elucidated in the available scientific literature. Understanding these mechanisms at a molecular level is crucial for the development of targeted therapeutic agents.
Protein-Ligand Binding: There are no specific studies that report on the binding of this compound to any particular protein target. The binding of a related compound, 8-methoxypsoralen, to human serum proteins has been investigated, revealing high binding affinity. nih.gov Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of a compound.
Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's activity. nih.gov This can offer a more subtle and potentially safer way to modulate receptor function compared to direct agonists or antagonists. There is no evidence to suggest that this compound acts as an allosteric modulator for any known biological target.
Given the lack of specific studies on the biological activities of this compound, the cellular pathways that might be affected by its intervention remain unknown.
Applications in Fluorescent Probes and Biological Imaging
The development of fluorescent probes is a significant area of research for visualizing and quantifying biological molecules and processes in real-time. Derivatives of 8-amidoquinoline have been explored as fluorescent probes for the detection of metal ions like Zn²⁺. nih.gov These probes often exhibit changes in their fluorescent properties upon binding to the target ion, allowing for its detection and quantification. nih.gov
While the core isoquinoline structure is part of some fluorescent compounds, there is no specific information available to indicate that this compound has been developed or utilized as a fluorescent probe or for biological imaging purposes.
Future Research Directions and Translational Perspectives in Academia
Development of Novel and Sustainable Synthetic Methodologies for 8-Chloro-1-methoxyisoquinoline and Its Analogues
The creation of isoquinoline-based molecules is a central focus for synthetic organic chemists due to their therapeutic importance. nih.gov While classical methods like the Pomeranz-Fritsch reaction exist for synthesizing isoquinoline (B145761) derivatives, modern research is increasingly focused on developing more efficient, environmentally friendly, and sustainable approaches. evitachem.comrsc.org
Future efforts in synthesizing this compound and its analogues will likely concentrate on several key areas:
Transition-Metal Catalysis: Catalytic methods using metals such as palladium, copper, rhodium, and iridium have become powerful tools for constructing isoquinoline rings with high efficiency and regioselectivity. organic-chemistry.orgresearchgate.net Research could explore C-H activation strategies, which allow for the direct functionalization of the isoquinoline core, reducing the need for pre-functionalized starting materials and minimizing waste. researchgate.net
Green Chemistry Approaches: The development of green, efficient, and economically sustainable synthetic strategies is crucial. rsc.org This includes the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce energy consumption and environmental impact. researchgate.netresearchgate.net
Multi-component Reactions: One-pot, multi-component reactions that allow for the rapid assembly of complex, multi-substituted isoquinolines from simple precursors are highly desirable. nih.gov These methods increase atom economy and reduce the number of purification steps required.
A comparative look at potential synthetic strategies highlights the evolution towards more sustainable practices:
| Synthetic Strategy | Key Features | Potential Advantages for Sustainability |
| Classical Methods (e.g., Pomeranz-Fritsch) | Cyclization under strong acidic conditions. evitachem.com | Well-established and understood. |
| Transition-Metal Catalysis | Use of catalysts (Pd, Cu, Rh, Ir) for C-H activation and cross-coupling. organic-chemistry.orgresearchgate.net | High efficiency, high chemo- and regioselectivity, milder reaction conditions. |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. researchgate.net | Reduced reaction times, often improved yields, lower energy consumption. |
| Catalyst-Free Annulation | Reactions designed to proceed without a metal catalyst, often in greener solvents like water. organic-chemistry.orgresearchgate.net | Avoids toxic and expensive metal catalysts, simplifies purification, reduces waste. |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While the broader class of isoquinoline alkaloids is known to possess a wide range of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the specific molecular targets of many derivatives, including this compound, remain poorly defined. nih.govamerigoscientific.comresearchgate.net
Future research should focus on elucidating the biological activity profile of this specific compound. A primary approach involves unbiased high-throughput screening (HTS) of large compound libraries against diverse biological assays. nih.gov By screening this compound against panels of cancer cell lines, bacterial and fungal strains, and specific enzyme targets, researchers can identify initial "hits" or areas of biological activity. nih.gov
Once a potential activity is identified, subsequent research would delve into the mechanism of action. For instance, if the compound shows anticancer properties, studies would investigate its effects on key cellular processes like:
Cell Cycle Progression: Determining if the compound induces cell cycle arrest at specific checkpoints.
Apoptosis: Investigating whether the compound triggers programmed cell death. nih.gov
DNA Interaction: Assessing if the compound binds to and damages DNA, a mechanism for some isoquinoline alkaloids. researchgate.net
Enzyme Inhibition: Identifying specific protein targets, such as kinases or topoisomerases, that are inhibited by the compound. nih.gov
The substitution pattern of this compound, with a chloro group at the C-8 position and a methoxy (B1213986) group at C-1, is critical. The halogen at C-8 could influence membrane permeability and binding interactions, while the methoxy group at C-1 is known to be a key position for nucleophilic substitution, allowing for further chemical modification. youtube.com
Rational Design of Next-Generation Isoquinoline Derivatives with Enhanced Specificity
Once initial biological activity is established, the principles of medicinal chemistry and rational drug design can be applied to create next-generation analogues of this compound with improved potency and specificity. nih.gov This involves a detailed exploration of the Structure-Activity Relationship (SAR).
The SAR process for this compound would involve systematically modifying its structure and observing the effect on biological activity. Key positions for modification include:
The C-1 Methoxy Group: This group can be replaced with various other functionalities (amines, thiols, larger alkyl groups) to probe the binding pocket of a target protein. nih.gov
The C-8 Chloro Group: The chlorine can be substituted with other halogens (fluorine, bromine) or other electron-withdrawing or electron-donating groups to fine-tune the electronic properties and binding affinity of the molecule. acs.org
The Isoquinoline Core: Modifications to the core itself, or the addition of substituents at other available positions (e.g., C-4), could lead to enhanced interactions with a biological target. acs.org
For example, if this compound were found to be an antagonist for a G-protein-coupled receptor (GPCR) like CXCR4, analogues could be designed to optimize this activity. nih.gov
| Analogue Design Strategy | Rationale | Desired Outcome |
| Vary C-1 Substituent | Explore steric and electronic requirements of the target's binding pocket. | Increased binding affinity and potency. |
| Modify C-8 Substituent | Modulate the electronic character and lipophilicity of the molecule. | Improved pharmacokinetic properties and target engagement. |
| Introduce Functional Groups | Add groups capable of forming specific hydrogen bonds or other interactions. | Enhanced specificity for the target protein over off-targets. |
| Create Bioisosteres | Replace parts of the molecule with structurally similar but electronically different groups. | Maintain or improve activity while potentially reducing toxicity. |
Integration of High-Throughput Screening and Cheminformatics in Discovery Pipelines
Modern drug discovery relies heavily on the integration of experimental and computational techniques. nih.gov For a compound like this compound, this synergy is essential for accelerating the research pipeline.
High-Throughput Screening (HTS) allows for the rapid testing of thousands to hundreds of thousands of compounds in parallel. thermofisher.comstanford.edu An HTS campaign could efficiently evaluate this compound and a library of its synthesized analogues against a specific biological target or in a cell-based assay to identify promising leads. nih.govresearchgate.net
Cheminformatics provides the computational tools to analyze and interpret the vast datasets generated by HTS and to guide the design of new compounds. nih.gov Key applications include:
Virtual Screening: Before any lab work is done, computational models can predict the potential activity of this compound against known protein structures through molecular docking. youtube.com
Predictive Modeling: Machine learning algorithms can be trained on existing data for isoquinoline compounds to build models that predict the biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new, virtual analogues. nih.govyoutube.com
Chemical Space Analysis: Cheminformatics tools can visualize the structural diversity of a library of isoquinoline analogues, ensuring that a wide range of chemical properties is explored to maximize the chances of finding a potent and specific compound. nih.gov
This integrated workflow creates a feedback loop where experimental HTS data is used to refine computational models, and the predictions from these models guide the synthesis of the next, more focused, library of compounds for testing. nih.gov
Potential for Lead Compound Identification in Pre-Clinical Research
A "lead compound" is a chemical starting point that has promising biological activity but may have suboptimal properties (e.g., potency, selectivity, or pharmacokinetics) that require further optimization. researcher.life this compound, as part of the privileged isoquinoline class, holds significant potential to be identified as such a lead compound. nih.gov
The discovery of any significant biological activity, for instance as an antimicrobial or anticancer agent, would position it as a valuable lead. amerigoscientific.comguidechem.com The subsequent pre-clinical research phase would focus on transforming this lead into a viable drug candidate. This involves:
Lead Optimization: Utilizing the rational design strategies discussed previously to synthesize analogues with improved efficacy and drug-like properties. researcher.life
In Vitro Profiling: Extensive testing of the optimized leads against a panel of assays to confirm on-target activity and assess off-target effects to ensure selectivity.
Pharmacokinetic Studies: Evaluating how the compounds are absorbed, distributed, metabolized, and excreted in cellular and animal models.
The structural features of this compound make it an attractive starting point. The isoquinoline core is a well-validated scaffold in many approved drugs, and the chloro and methoxy substituents provide clear handles for synthetic modification, allowing chemists to systematically tune its properties. nih.govyoutube.com The identification of this compound as a lead in any therapeutic area would spark significant academic and potentially commercial interest, driving further investigation into its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 8-Chloro-1-methoxyisoquinoline, and what purity validation methods are recommended?
Methodological Answer: The synthesis of this compound typically involves halogenation and methoxylation of isoquinoline precursors. A common approach is nucleophilic aromatic substitution (SNAr) on 1-methoxyisoquinoline derivatives using chlorinating agents (e.g., POCl₃) under controlled anhydrous conditions . Post-synthesis, purity validation should include:
Q. How can researchers ensure structural stability during storage of this compound under varying conditions?
Methodological Answer: Stability studies should assess:
- Thermal stability : Store at –20°C in amber vials to prevent photodegradation.
- Humidity sensitivity : Use desiccants (e.g., silica gel) in sealed containers.
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to minimize hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data for this compound in cross-coupling reactions?
Methodological Answer: Contradictions in Suzuki-Miyaura coupling yields (e.g., low reactivity with aryl boronic acids) may arise from:
- Steric hindrance : The chloro and methoxy groups at positions 1 and 8 create steric bulk, limiting palladium catalyst access.
- Electronic effects : Electron-withdrawing methoxy groups may deactivate the aromatic ring.
To resolve this, employ DFT calculations to map electron density distributions and optimize reaction conditions (e.g., higher temperatures or bulky ligands like SPhos) .
Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?
Methodological Answer: Discrepancies may stem from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., dechlorinated analogs).
- Assay variability : Standardize bioactivity protocols (e.g., IC₅₀ measurements in kinase inhibition assays) across labs.
- Solubility differences : Pre-treat compounds with DMSO (≤0.1% v/v) to ensure uniform dissolution .
Q. What advanced analytical strategies differentiate positional isomers in this compound derivatives?
Methodological Answer: To distinguish isomers (e.g., 5-chloro vs. 8-chloro derivatives):
- 2D NMR (e.g., NOESY or HSQC) to map spatial proximity of substituents.
- X-ray crystallography for unambiguous structural determination (as demonstrated for 2-Chloro-8-methoxyquinoline derivatives) .
- IR spectroscopy to detect unique vibrational modes of the chloro group in different positions.
Guidance for Rigorous Research Design
- Literature Gaps : Prioritize understudied areas, such as the compound’s role in photoredox catalysis or metal-organic frameworks (MOFs) .
- Reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst loading) in line with Beilstein Journal of Organic Chemistry standards .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
